Ethyl 2,5-dioxopentanoate
Overview
Description
Preparation Methods
Ethyl 2,5-dioxopentanoate can be synthesized through the condensation of diethyl oxalate with aliphatic ketones in the presence of sodium ethoxide as a catalyst . The reaction is typically carried out in ethanol as the solvent. The general reaction conditions involve maintaining the reaction mixture at a specific temperature and then isolating the product through distillation .
Chemical Reactions Analysis
Ethyl 2,5-dioxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,5-dioxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the manufacture of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,5-dioxopentanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its reactions depend on the specific chemical transformations it undergoes .
Comparison with Similar Compounds
Ethyl 2,5-dioxopentanoate can be compared with similar compounds such as:
Ethyl 2,4-dioxopentanoate: Similar in structure but differs in the position of the keto groups.
Mthis compound: Similar but has a methyl group instead of an ethyl group.
2,5-dioxopentanoic acid: The acid form of the compound, which lacks the ethyl ester group.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications.
Properties
IUPAC Name |
ethyl 2,5-dioxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)6(9)4-3-5-8/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWGLUVBKUYPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627079 | |
Record name | Ethyl 2,5-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251942-38-8 | |
Record name | Ethyl 2,5-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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